1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium
Overview
Description
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium is a useful research compound. Its molecular formula is C23H35N2+ and its molecular weight is 339.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Organometallic Chemistry :
- 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium is used in the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes demonstrate potential in the transfer dehydrogenation of cyclooctane, an important reaction in organometallic chemistry (Zuo & Braunstein, 2012).
Synthesis of Stable Carbenes :
- The compound is involved in the synthesis of new stable crystalline carbenes. These carbenes, such as 1,3-bis(1-adamantyl)benzimidazol-2-ylidene, exhibit interesting chemical properties and potential applications in organic chemistry (Korotkikh et al., 2006).
Supramolecular Chemistry :
- In supramolecular chemistry, adamantylated bisimidazolium salts show intriguing behaviors. They form water-soluble aggregates with rotaxane and pseudorotaxane architectures, demonstrating the potential for creating complex molecular systems (Branná et al., 2015).
Antibacterial Activity :
- Derivatives of this compound, such as N-mono- and N,N-dialkylated imidazole derivatives, are studied for their antibacterial activity. The introduction of the adamantoyl-1 methyl group to imidazole derivatives can increase their bactericidal effect, making them of interest in medicinal chemistry (Basantcev et al., 2020).
Applications in Mass Spectrometry and Analytical Chemistry :
- The compound is used in the study of gas-phase behavior of adamantylated bisimidazolium guests complexed to cucurbiturils. This research is crucial for understanding the molecular interactions and fragmentation pathways in mass spectrometry (Černochová et al., 2012).
Synthesis of Salt Carbenoid Compounds :
- The synthesis of aliphatic and aromatic derivatives of salt carbenoid compounds, including those derived from this compound, has been explored for their antimicrobial activities. This highlights the potential of these compounds in developing new antibacterial and antifungal agents (Rayenko et al., 2022).
Properties
IUPAC Name |
1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h15-21H,1-14H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROCAXBDFXGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007349 | |
Record name | 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101007349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-33-9 | |
Record name | 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101007349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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